Product packaging for 5-Fluoro-2-phenyloxazole(Cat. No.:CAS No. 626234-67-1)

5-Fluoro-2-phenyloxazole

Cat. No.: B11771543
CAS No.: 626234-67-1
M. Wt: 163.15 g/mol
InChI Key: YIZFAMHJQUFFDN-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyloxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B11771543 5-Fluoro-2-phenyloxazole CAS No. 626234-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

626234-67-1

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

5-fluoro-2-phenyl-1,3-oxazole

InChI

InChI=1S/C9H6FNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H

InChI Key

YIZFAMHJQUFFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)F

Origin of Product

United States

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. numberanalytics.comtandfonline.com Heterocyclic moieties are present in approximately 85% of all biologically active compounds, making them a fundamental platform for drug design. tandfonline.comnih.gov The introduction of fluorine atoms into these structures can dramatically and often beneficially alter a molecule's properties. numberanalytics.comnih.gov

The success of fluorine in drug development is linked to the unique physicochemical properties of the carbon-fluorine (C-F) bond, which is characterized by its high bond strength and polarity with minimal steric hindrance. tandfonline.comnih.gov This modification can lead to a number of advantageous changes. numberanalytics.comtandfonline.com For instance, fluorination can enhance metabolic stability, as the C-F bond is not commonly found in nature and is thus less susceptible to metabolic cleavage, potentially improving a drug's half-life. tandfonline.com Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which can improve a compound's bioavailability and its binding affinity to target proteins or receptors. tandfonline.comnih.gov It can also influence lipophilicity and membrane permeability. numberanalytics.comtandfonline.comnih.gov

The impact of this strategy is evident in the market, with about 20-30% of pharmaceuticals and 30-40% of agrochemicals containing fluorine. numberanalytics.com Since the approval of the first fluorinated drug, fludrocortisone, in 1954, over 300 fluorinated pharmaceuticals have been approved, including blockbuster drugs like Lipitor, fluoxetine, and linezolid. tandfonline.comnih.gov The combination of heterocyclic scaffolds and fluorine substitution has given rise to a significant subclass of pharmaceuticals, including FDA-approved drugs for a range of diseases. tandfonline.comnih.gov

Table 1: Effects of Fluorine Substitution in Heterocyclic Compounds

Property Effect of Fluorination Reference
Metabolic Stability Generally increased, leading to a longer half-life. tandfonline.com
Binding Affinity Can be enhanced through altered electronic interactions. tandfonline.comnih.gov
Lipophilicity Can be modulated to optimize absorption and distribution. numberanalytics.comtandfonline.com
Bioavailability Often improved due to changes in pKa and membrane permeability. tandfonline.comnih.gov
pKa Can be modulated, affecting the ionization state of the molecule. nih.gov

The Oxazole Heterocycle: Fundamental Chemical Framework and Research Importance

The oxazole (B20620) is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. numberanalytics.comsemanticscholar.org This structural motif is a vital component in a multitude of natural products and has become a popular and versatile scaffold in medicinal chemistry. semanticscholar.orgtandfonline.com The oxazole ring system is planar and aromatic, which contributes to its stability. numberanalytics.com

Oxazole and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.commuseonaturalistico.itigi-global.com The nitrogen and oxygen atoms within the ring can engage in non-covalent interactions with enzymes and receptors, which is key to their biological actions. semanticscholar.orgtandfonline.com This has led to the development of numerous oxazole-containing compounds as therapeutic agents. semanticscholar.orgtandfonline.com

From a chemical standpoint, the oxazole ring participates in various reactions, such as electrophilic and nucleophilic substitutions and cycloadditions, allowing for the synthesis of a diverse range of complex molecules. numberanalytics.comigi-global.com The reactivity of the positions on the oxazole ring can be generally ranked, with the hydrogen at the C2 position being the most acidic, followed by C5 and then C4. semanticscholar.org The development of novel synthetic methods to create substituted oxazoles continues to be an active area of research, driven by the significant potential of these compounds in drug discovery and other fields. numberanalytics.comtandfonline.comrsc.org

Positioning of 5 Fluoro 2 Phenyloxazole Within the Field of Substituted Oxazoles

Established Oxazole Ring Construction Strategies

The synthesis of the oxazole nucleus is a well-trodden path in organic chemistry, with several classical methods providing reliable access to a variety of substituted oxazoles. These foundational strategies have been adapted and refined over the years to accommodate a diverse range of substrates and to improve reaction efficiency.

The van Leusen Synthesis and its Adaptations for 5-Substituted Oxazoles

First reported in 1972, the van Leusen oxazole synthesis has become a prominent method for the preparation of 5-substituted oxazoles. ijpsonline.commdpi.com The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comwikipedia.org TosMIC is a key reagent, possessing an acidic methylene (B1212753) group, an isocyano functional group, and a tosyl group that acts as an excellent leaving group. ijpsonline.com

The mechanism proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org Subsequent elimination of the tosyl group under basic conditions leads to the aromatic 5-substituted oxazole. ijpsonline.comorganic-chemistry.org

Adaptations of the van Leusen synthesis have expanded its scope and applicability. For instance, the use of solid-phase synthesis with a polystyrene-bound TosMIC equivalent has been developed for the parallel synthesis of 5-aryloxazoles. mdpi.com Furthermore, the reaction conditions can be modified to allow for the synthesis of more complex and multi-substituted oxazoles. For example, a one-pot synthesis of 4,5-disubstituted oxazoles has been achieved using ionic liquids as the solvent. mdpi.com

Bredereck and Related Cyclization Reactions

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides or formamide. ijpsonline.comresearchgate.net This method is valued for its operational simplicity and the ready availability of the starting materials. ijpsonline.com The reaction generally proceeds by N-acylation of the amide with the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

While the classical Bredereck reaction is effective, related cyclization strategies have been developed to broaden the substrate scope and improve yields. One such variation involves the use of α-hydroxyketones as starting materials, offering a milder alternative to α-haloketones. ijpsonline.com Silver-catalyzed methods have also proven to be more effective than simple thermal heating for promoting the cyclization of α-bromocarbonyl compounds with primary amides. researchgate.net

Cycloisomerization of Propargylic Amides in Oxazole Synthesis

The cycloisomerization of propargylic amides has emerged as a powerful and versatile strategy for the synthesis of polysubstituted oxazoles. scispace.comacs.org This approach offers high atom economy and often proceeds under mild conditions. The reaction can be catalyzed by a variety of species, including transition metals, Brønsted acids, and even silica (B1680970) gel. scispace.comtu-dortmund.de

Silica gel-mediated cycloisomerization provides a mild and practical method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from the corresponding propargylic amides. scispace.com The reaction is thought to proceed through an initial cyclization to an oxazoline intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com

Brønsted acids, such as p-toluenesulfonic acid (PTSA), can also efficiently catalyze the cycloisomerization of propargylic amides. researchgate.net More recently, transition metal-free methods utilizing in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) have been developed, offering a green and efficient protocol for oxazole synthesis. tu-dortmund.de Zinc(II) triflate has been shown to act as a dual π-acid and σ-acid catalyst in a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, showcasing the versatility of this approach. scispace.com

Strategic Approaches for Introducing Fluorine into the Oxazole Core

The direct and selective introduction of fluorine into the oxazole ring presents unique challenges due to the potential for competing reactions and the need for specialized fluorinating reagents. Tandem reaction sequences have proven to be particularly effective in this regard, allowing for the construction of the oxazole ring and the incorporation of fluorine in a single, efficient process.

Tandem Reaction Sequences for Fluorinated Oxazoles

Tandem or cascade reactions offer an elegant and atom-economical approach to constructing complex molecules like fluorinated oxazoles from simple precursors. These sequences often involve an initial cyclization event followed by a fluorination step, or vice versa, all occurring in a single pot.

The reaction of N-propargylamides with various fluorinating reagents has become a cornerstone for the synthesis of fluorinated oxazoles. These tandem reactions typically involve the cyclization of the N-propargylamide to form an oxazole intermediate, which is then trapped by a fluorine source.

One notable example is the electrochemical synthesis of 5-fluoromethyl-2-oxazoles. In this process, an electrochemically generated hypervalent iodine reagent, ArIF₂, mediates the fluorocyclization of N-propargylamides. This method provides a sustainable and green alternative to traditional reagent-based approaches.

Another powerful strategy involves the use of λ³-iodane-mediated cycloisomerization/fluorination of N-propargyl amides. This metal-free approach can be catalyzed by an in situ generated iodine(III) species from a precatalyst like 4-MeOC₆H₄I with a fluorinating agent such as Selectfluor in the presence of a fluoride (B91410) source like HF·Py. This method has been shown to be effective for a range of N-propargylamides, affording the corresponding fluorinated oxazoles in good yields.

The following table summarizes selected examples of tandem reactions for the synthesis of fluorinated oxazoles from N-propargylamides:

Catalyst/MediatorFluorinating AgentSubstrateProductYield (%)
Electrochemical (ArI)Et₃N·5HFN-Propargylbenzamide5-Fluoromethyl-2-phenyloxazoleup to 65
4-MeOC₆H₄I (cat.)Selectfluor/HF·PyN-Propargyl-4-nitrobenzamide5-Fluoromethyl-2-(4-nitrophenyl)oxazole76
4-MeOC₆H₄I (cat.)Selectfluor/HF·PyN-Propargyl-4-cyanobenzamide2-(4-Cyanophenyl)-5-fluoromethyloxazole65
Zn(OTf)2-Catalyzed Cycloisomerization/Hydroxyalkylation with Trifluoropyruvates

A notable and efficient method for constructing oxazoles featuring a trifluoromethyl carbinol unit involves a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by zinc triflate (Zn(OTf)2). mdpi.comresearchgate.net This process is highly valued for its operational simplicity and its ability to generate a variety of oxazole derivatives in moderate to good yields. mdpi.com The reaction demonstrates a broad substrate scope, high functional group tolerance, and excellent atom economy, making it a practical choice for larger-scale synthesis. mdpi.com

The proposed mechanism suggests that Zn(OTf)2 acts as a Lewis acid, activating the alkyne group of the N-propargylamide, which facilitates a regioselective 5-exo-dig intramolecular cyclization. mdpi.comresearchgate.net This is followed by hydrolysis to form a key oxazoline intermediate. mdpi.com Concurrently, Zn(OTf)2 coordinates with the carbonyl group of the trifluoropyruvate, activating it for a subsequent carbonyl-ene reaction with the oxazoline. The final product is then formed through hydrolysis, regenerating the Zn(OTf)2 catalyst. mdpi.com

Optimization studies have shown that Zn(OTf)2 is a superior catalyst for this transformation compared to other Lewis acids like Y(OTf)3, Sc(OTf)3, In(OTf)3, and Cu(OTf)2. researchgate.net The ideal conditions typically involve using 15 mol% of Zn(OTf)2 in 1,2-dichloroethane (B1671644) (DCE) at 70 °C for 12 hours. mdpi.comresearchgate.net

Table 1: Zn(OTf)2-Catalyzed Synthesis of Oxazoles with a CF3-Substituted Alcohol Unit

Entry N-Propargylamide (Substituent) Trifluoroacetyl Compound Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 Phenyl Ethyl trifluoropyruvate Zn(OTf)2 (15) DCE 70 12 83 researchgate.net
2 4-Methylphenyl Ethyl trifluoropyruvate Zn(OTf)2 (15) DCE 70 12 Data not available
3 4-Chlorophenyl Ethyl trifluoropyruvate Zn(OTf)2 (15) DCE 70 12 Data not available

This table is representative of the reaction discussed and specific yields for all substrates are dependent on the full experimental scope.

Electrochemical Methods for 5-Fluoromethyl-2-oxazole Synthesis

Electrosynthesis has emerged as a sustainable and green alternative for the preparation of 5-fluoromethyl-2-oxazoles. acs.orgresearchgate.net This method utilizes an electrochemical fluorocyclization of readily available N-propargylamides. mdpi.com The process involves the in-situ generation of a hypervalent iodine reagent, ArIF2, through the anodic oxidation of an iodoarene mediator, such as 4-methyliodobenzene or 4-tert-butyliodobenzene, in the presence of a fluoride source like Et3N·5HF. acs.orgmdpi.com

The proposed mechanism for this electrosynthesis begins with the oxidation of the iodoarene at the anode to form the active (difluoroiodo)arene species. mdpi.com This is followed by a nucleophilic attack of the double bond in the N-allylcarboxamide onto the iodine(III) center, forming an iodonium (B1229267) intermediate. mdpi.com Subsequent intramolecular cyclization, involving the carbonyl oxygen, leads to a 5-(λ3-iodanyl)methyloxazoline intermediate. The final step is an SN2 substitution by a fluoride anion, which yields the desired 5-fluoromethyl-2-oxazoline product. mdpi.com This electrochemical protocol can provide the fluorinated oxazoles in yields up to 65-68%. acs.orgmdpi.com

Difluorocarbene-Based [4 + 1] Cycloaddition for 5-Fluorinated Oxazole Derivatives

A [4 + 1] cycloaddition strategy employing difluorocarbene offers a powerful route to 5-fluorinated oxazole derivatives. oup.comoup.com This method overcomes the challenges often associated with the direct fluorination of heterocyclic rings, such as low yields and lack of regioselectivity. oup.comnii.ac.jp The reaction involves treating N-acylamidines with difluorocarbene, which can be generated from precursors like FSO2CF2CO2SiMe3 (TFDA) with a catalyst such as 1,8-bis(dimethylamino)naphthalene. oup.comoup.com

The reaction proceeds through the formation of a difluorocarbonyl ylide intermediate from the N-acylamidine and difluorocarbene. oup.com This intermediate then undergoes a nucleophilic 5-endo-trig cyclization to form a 5,5-difluorooxazoline. oup.comnii.ac.jp Aromatization of this intermediate leads to the final 5-fluorooxazole product. oup.com For instance, N-acylamidines can be converted to their corresponding 5,5-difluorooxazolines, which are then aromatized to yield the 5-fluorooxazoles. oup.com The oxygen analog, N-acylamidine, has been shown to afford the corresponding 5,5-difluorooxazoline in a 63% yield under optimized conditions. nii.ac.jp

Nucleophilic Fluorination in Oxazoline Precursors

The synthesis of 5-fluoro-2-oxazolines can also be achieved through the nucleophilic fluorination of alkene precursors. nih.gov A mild and efficient catalytic method has been developed that uses the common Lewis acid boron trifluoride etherate (BF3·Et2O) as both a fluorine source and an activating reagent. nih.gov This metal-free process is catalyzed by iodobenzene (B50100) in the presence of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

This approach provides good to excellent yields of the fluorinated oxazolines in a very short reaction time, often within 10 minutes. nih.gov The reaction expands the utility of hypervalent iodine catalysis for fluorination reactions, offering a convenient route to these valuable heterocyclic compounds.

Transition Metal-Catalyzed Approaches for Oxazole Synthesis and Functionalization

Transition metal catalysis provides a versatile and powerful platform for the synthesis and functionalization of the oxazole core, enabling the formation of complex and highly substituted derivatives.

Copper-Catalyzed Reactions

Copper catalysis has been extensively utilized in the synthesis of oxazoles due to its low cost and ready availability. nih.gov One prominent method involves the copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature. nih.gov This protocol allows for the synthesis of a variety of 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. nih.gov The proposed mechanism involves the single-electron oxidation of the electron-rich enamide by CuBr2 to form a radical cation, which then cyclizes. nih.gov The copper(I) species formed is re-oxidized by an oxidant like potassium persulfate (K2S2O8) to regenerate the active catalyst. nih.gov

Another copper-catalyzed approach is the tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds. organic-chemistry.org This reaction proceeds under mild conditions, often at room temperature, using a copper catalyst (e.g., copper acetate), an oxidant (e.g., TBHP), and an iodine additive. organic-chemistry.org Furthermore, copper-catalyzed tandem [3+2] annulation/olefination cascades between iodonium-phosphonium hybrid ylides and amides have been developed, proceeding through an α-phosphonium Cu-carbenoid intermediate to afford oxazoles with excellent regioselectivity. organic-chemistry.org Copper(I) catalysts have also proven effective in the tandem synthesis of 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and various aldehydes, using molecular oxygen as a green oxidant. rsc.org

Palladium-Mediated Processes, Including Direct Arylation and Cross-Coupling

Palladium catalysis offers highly efficient and regioselective methods for the synthesis and functionalization of oxazoles, particularly through direct C-H arylation and cross-coupling reactions. organic-chemistry.orgnih.gov These methods are advantageous as they often bypass the need for pre-functionalized starting materials required in traditional cross-coupling reactions like Suzuki-Miyaura or Stille couplings. researchgate.net

Highly regioselective palladium-catalyzed direct arylation of the oxazole ring at either the C-2 or C-5 position has been achieved with a wide range of aryl and heteroaryl halides and triflates. organic-chemistry.orgnih.gov The selectivity is controlled by the choice of phosphine (B1218219) ligand and solvent. For instance, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This has provided the first general method for the selective C-5 arylation of oxazole. nih.gov

Palladium-catalyzed oxidative cyclization of N-acyl enamides with iodobenzenes is another powerful strategy for synthesizing multisubstituted oxazoles under mild conditions. rsc.orgrsc.org This tandem reaction is thought to proceed via amide-directed C-H arylation followed by a silver-mediated oxidative cyclization. rsc.org Additionally, palladium catalysis enables the synthesis of oxazole derivatives from simple amides and ketones through sequential C-N and C-O bond formations involving a C-H activation pathway. organic-chemistry.org The use of environmentally friendly carbonate solvents has also been successfully demonstrated in the palladium-catalyzed direct 2-arylation of oxazole derivatives. researchgate.net

Table 2: Palladium-Catalyzed Direct Arylation of Oxazole

Position Arylating Agent Catalyst System Solvent Selectivity Reference
C-5 Aryl bromides, chlorides, iodides, triflates Pd catalyst with specific phosphine ligands Polar (e.g., DMA) >100:1 organic-chemistry.org, nih.gov
C-2 Aryl bromides, chlorides, iodides, triflates Pd catalyst with specific phosphine ligands Nonpolar (e.g., Toluene) High organic-chemistry.org, nih.gov
C-2 Aryl halides Pd(OAc)2 / KOAc Carbonates Good researchgate.net, researchgate.net

This table summarizes general findings; specific conditions and outcomes vary with substrates and ligands.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While traditionally reliant on palladium catalysts, there is a growing interest in using more earth-abundant and cost-effective nickel catalysts. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have proven effective for a variety of substrates, including phenol (B47542) derivatives and aldehydes, offering a powerful tool for constructing complex molecular architectures. d-nb.infosioc-journal.cn

In the context of oxazole synthesis, this reaction is particularly valuable for the functionalization of pre-formed halo-oxazole rings. researchgate.net For instance, a common strategy involves the synthesis of a bromo-oxazole intermediate, such as 5-bromo-2-phenyloxazole, which can then undergo a nickel-catalyzed Suzuki-Miyaura coupling with a suitable arylboronic acid. sci-hub.se This approach allows for the introduction of diverse aryl or heteroaryl substituents at specific positions on the oxazole core.

The general catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Ni(0) catalyst reacts with the halo-oxazole (e.g., 5-bromo-2-phenyloxazole), inserting into the carbon-halogen bond to form a Ni(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) exchanges its organic group with the halide on the nickel center. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Ni(0) catalyst. rsc.org

The use of nickel catalysis offers a more sustainable and economical alternative to palladium for these transformations. nih.gov Research has demonstrated the successful coupling of various heterocyclic substrates with boronic acids using nickel catalysts in environmentally benign alcohol solvents, highlighting the "green" potential of this methodology. nih.gov

Table 1: Key Steps in Nickel-Catalyzed Suzuki-Miyaura Coupling

StepDescription
Oxidative Addition Ni(0) catalyst inserts into the C-X bond of the halo-oxazole.
Transmetalation The organic group from the boronic acid is transferred to the Ni(II) center.
Reductive Elimination The desired C-C bond is formed, and the Ni(0) catalyst is regenerated.

Green Chemistry Principles in the Synthesis of Fluorinated Oxazoles

The synthesis of fluorinated oxazoles is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. rroij.comrsc.org This shift is driven by both environmental concerns and the economic benefits of more efficient and sustainable processes. cinz.nz Key areas of focus include the use of alternative solvents, maximizing atom economy, and developing metal-free reactions that operate under mild conditions.

Use of Ionic Liquids and Recyclable Solvents

Ionic liquids (ILs) have emerged as promising green solvents for the synthesis of oxazoles. mdpi.com These salts, which are liquid at or near room temperature, possess unique properties such as low volatility, high polarity, and thermal stability. mdpi.com Their use can circumvent the need for volatile organic compounds (VOCs).

Several studies have demonstrated the utility of ILs in oxazole synthesis. For example, the van Leusen reaction, a popular method for forming the oxazole ring, has been successfully performed in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comijpsonline.com A significant advantage is the potential for the ionic liquid to be recovered and reused for multiple reaction cycles without a noticeable decrease in product yield. ijpsonline.comnih.gov Other ILs, including those based on piperidinium (B107235) and pyrrolidinium (B1226570) cations, have also been employed, sometimes acting as both the solvent and a catalyst. ijpsonline.comijpsonline.com

Table 2: Examples of Ionic Liquids in Oxazole Synthesis

Ionic LiquidAbbreviationApplication in Oxazole SynthesisReference
1-Butyl-3-methylimidazolium Bromide[bmim]BrSolvent for one-pot van Leusen synthesis. ijpsonline.com
1-Butyl-3-methylimidazolium Hexafluorophosphate[bmim][PF6]Solvent and promoter for cyclocondensation reactions. ijpsonline.com
Piperidine-Appended Imidazolium bis(trifluoromethylsulfonyl)imide[PAIM][NTf2]Task-specific base and solvent for van Leusen-Suzuki coupling. nih.govsemanticscholar.org
Pyrrolidine-derived long-chain ionic liquidse.g., [BsCtP][OTf]Catalyst for thiolation reactions to prepare benzoxazole (B165842) precursors. ijpsonline.com

Atom Economy Considerations

Atom economy, a central principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. cinz.nz Syntheses with high atom economy are inherently less wasteful.

In the field of oxazole synthesis, several methodologies have been developed with excellent atom economy. Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are particularly effective. For instance, a zinc-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to produce fluorinated oxazoles has been reported to have 100% atom economy. mdpi.comresearchgate.net Similarly, intramolecular ring-to-ring isomerizations, such as the thermal conversion of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles, proceed with 100% atom economy as no atoms are lost in the transformation. nih.gov These approaches represent an ideal in chemical synthesis, converting all reactant materials directly into the product.

Metal-Free and Mild Reaction Conditions

Developing synthetic routes that avoid the use of heavy metals and operate under mild conditions (e.g., at or near room temperature and atmospheric pressure) is another key goal of green chemistry. rsc.org This reduces potential toxicity, simplifies purification, and lowers energy consumption.

Significant progress has been made in the metal-free synthesis of fluorinated oxazoles. orkg.orgresearchgate.net Many of these methods rely on hypervalent iodine reagents. researchgate.netscispace.com For example, the synthesis of 2-fluoroalkylated oxazoles can be achieved through a fluoroacyloxylation/cyclization cascade mediated by species generated in situ from phenyliodine(III) diacetate (PIDA) and a fluoroalkyl carboxylic acid. researchgate.net

Another innovative metal-free approach involves the catalytic nucleophilic fluorination of unsaturated amides to give 5-fluoro-2-oxazolines. nih.govacs.org This reaction uses a system of iodobenzene as a catalyst precursor, m-chloroperoxybenzoic acid (m-CPBA) as an oxidant, and boron trifluoride etherate (BF₃·Et₂O) as the fluorine source. nih.govacs.org Notably, these reactions are often very rapid, proceeding to completion in minutes at room temperature, which represents a significant improvement in efficiency and sustainability over traditional methods. nih.govacs.org

Intrinsic Reactivity of the Oxazole Heterocyclic System

The reactivity of the oxazole ring towards electrophiles and nucleophiles is highly position-dependent. The general order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com However, electrophilic substitutions are generally difficult unless the ring is activated by electron-donating groups. numberanalytics.compharmaguideline.com The presence of the electron-withdrawing fluorine atom at the C5 position in this compound would further deactivate this position towards electrophilic attack. Conversely, the phenyl group at C2 may direct electrophiles to the ortho and para positions of the phenyl ring itself.

Nucleophilic attack preferentially occurs at the C2 position, which is the most electron-deficient carbon in the oxazole ring. pharmaguideline.com This is followed by the C5 and then C4 positions. The presence of an electron-withdrawing group, such as the fluorine in this compound, enhances the ring's susceptibility to nucleophilic attack. numberanalytics.com While direct nucleophilic substitution on the ring is rare, attack often leads to ring cleavage. pharmaguideline.com However, a halogen atom at the C2 position can be displaced by a nucleophile. pharmaguideline.com Deprotonation, a form of nucleophilic interaction with a strong base, is most facile at the C2 position, followed by C5 and C4, reflecting the acidity of the ring protons (C2 > C5 > C4). semanticscholar.orgtandfonline.com

PositionSusceptibility to Electrophilic AttackSusceptibility to Nucleophilic AttackRelative Acidity of C-H
C2LowHighHigh (pKa ~20)
C4HighLowLow
C5MediumMediumMedium

Oxazoles can participate in various cycloaddition reactions, a feature that is highly valuable in synthetic chemistry for constructing more complex molecular architectures. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction): The oxazole ring can function as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. wikipedia.orgpharmaguideline.com This reaction typically occurs with electron-deficient dienophiles like alkenes and alkynes. The initial cycloadduct is often unstable and undergoes further transformation, frequently leading to the formation of pyridines or furans. wikipedia.orgpharmaguideline.com The intramolecular Diels-Alder reaction of oxazoles (IMDAO) has been extensively used in the synthesis of natural products. thieme-connect.com

[3+2] Cycloaddition: Oxazoles can also react as 1,3-dipoles or with 1,3-dipoles. For instance, nitrile oxides, generated from aldoximes, undergo [3+2] cycloaddition with alkynes to produce isoxazoles, a related heterocyclic system. researchgate.net Modern methods utilizing photoredox catalysis enable the [3+2] cycloaddition of 2H-azirines with aldehydes to furnish highly substituted oxazoles. bohrium.com

[2+2] Cycloaddition: While less common, oxazoles can undergo photochemical [2+2] cycloadditions, though this pathway is not as synthetically prevalent as the [4+2] and [3+2] modes.

Functionalization Strategies on the Oxazole Ring

Direct functionalization of the pre-formed oxazole core is a key strategy for creating diverse derivatives. For a molecule like this compound, these methods allow for the introduction of new chemical groups at specific positions, building upon the existing scaffold.

A powerful method for functionalizing the oxazole ring is through regioselective metallation, which involves deprotonation with a strong base to form an organometallic intermediate, followed by quenching with an electrophile. The site of metallation is dictated by the acidity of the C-H protons. nih.gov

For an unsubstituted oxazole, deprotonation occurs preferentially at the C2 position. wikipedia.org However, in a 2,5-disubstituted oxazole like this compound, the only available position for this reaction is C4. Studies on related 2,5-disubstituted systems have shown that the C4 position can indeed be metallated. For example, after sequential functionalization at C2 and C5, the remaining C4 position of an oxazole ring can be zincated using a reagent like TMPZnCl·LiCl and subsequently undergo cross-coupling reactions. acs.org This allows for the synthesis of fully substituted oxazoles. acs.org These reactions provide a controlled way to introduce aryl, acyl, or alkyl groups at specific points on the heterocycle. acs.org

Starting MaterialMetallating AgentPosition of MetallationSubsequent ReactionProduct Type
OxazoleTMPMgCl·LiClC2Negishi Coupling2-Substituted Oxazole
2-Substituted OxazoleTMPZnCl·LiClC5Sonogashira Coupling2,5-Disubstituted Oxazole
2,5-Disubstituted OxazoleTMPZnCl·LiClC4Acylation / Allylation2,4,5-Trisubstituted Oxazole
acs.org

Direct C-H bond functionalization offers an atom-economical approach to modify heterocyclic systems without the need for pre-functionalization like halogenation or metallation. beilstein-journals.org A recently developed method involves the visible-light-induced, organocatalyzed C(sp²)-H bond functionalization of 1,3-azoles, including oxazoles, with trifluoroacetylsilanes. researchgate.netdntb.gov.ua

This metal-free reaction proceeds under mild conditions and demonstrates broad substrate scope. researchgate.net The proposed mechanism suggests that the trifluoroacetylsilane plays a dual role under photocatalysis: it generates a carbene species that undergoes cyclopropanation with the azole, and also a biradical that facilitates a ring-opening aromatization of the cyclopropane (B1198618) intermediate to yield the functionalized product. researchgate.net This method could potentially be applied to the C4 position of this compound to introduce trifluoroacetylated groups.

Visible-light photoredox catalysis has enabled novel transformations that are often difficult to achieve with traditional thermal methods. rsc.orgrsc.org One such transformation is the ring-ablative functionalization of 5-alkoxyoxazoles. rsc.orgrsc.orgnih.gov In these reactions, the oxazole ring is not just functionalized but is opened and fragmented as part of the process.

Two key examples of this reactivity are:

Oxidative Azidation: In the presence of an organic dye photocatalyst (like Rose Bengal), visible light, and oxygen, 5-alkoxyoxazoles react with trimethylsilyl (B98337) azide (B81097) (TMSN₃). rsc.orgrsc.org This process involves the incorporation of a nitrogen atom accompanied by oxidative cleavage of the oxazole ring, leading to uniquely functionalized azide products. rsc.orgrsc.org

Demethylative Amination: A similar reaction with N,N-dimethylanilines results in a C-N bond formation with concomitant ring-opening. rsc.orgrsc.org Unusually, this transformation also involves demethylation of the aniline (B41778) precursor. rsc.orgrsc.org

Control experiments have confirmed that these reactions require light, a photocatalyst, and oxygen, and likely proceed through radical intermediates. rsc.org The mechanism suggests that C-N bond formation occurs prior to the ring-opening step. rsc.org While these specific examples involve 5-alkoxyoxazoles, the principles of photoredox-mediated ring-opening could potentially be extended to other substituted oxazoles, representing a destructive but synthetically useful transformation pathway.

Reactivity Influenced by the Phenyl and Fluoro Substituents

The chemical behavior of this compound is significantly shaped by the interplay of its constituent functional groups: the oxazole core, the fluorine atom at position 5, and the phenyl ring at position 2. The electronic properties of the fluoro and phenyl substituents dictate the molecule's reactivity, influencing the electron density distribution across the heterocyclic system and determining its susceptibility to various chemical transformations.

Electronic Effects of Fluorine on Ring Reactivity

The fluorine atom at the C-5 position of the oxazole ring is a critical determinant of the molecule's chemical reactivity due to its potent electronic effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). mdpi.com This effect reduces the electron density of the oxazole ring, making it less susceptible to electrophilic attack.

Conversely, this electron deficiency significantly activates the oxazole ring for nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The strong pull of electron density by the fluorine atom makes the carbon atom to which it is attached (C-5) more electrophilic and thus a prime target for attack by nucleophiles. masterorganicchemistry.com While the carbon-fluorine bond is very strong, the rate-determining step in many NAS reactions is the initial attack by the nucleophile. The ability of the electronegative fluorine to stabilize the negatively charged intermediate (a Meisenheimer-like complex) accelerates this step. masterorganicchemistry.com Research on related fluorinated heterocycles has shown that the fluorine atom can be displaced by various nucleophiles. For instance, studies on other fluorinated aromatic compounds demonstrate that even though halogens like chlorine are better leaving groups, the high electronegativity of fluorine can make the initial nucleophilic attack faster. masterorganicchemistry.com

The electron-withdrawing nature of fluorine also influences the acidity of adjacent protons, although in this compound, there are no protons directly on the oxazole ring. However, this electronic pull would be transmitted through the molecule, potentially affecting the reactivity of the phenyl group.

Table 1: Summary of Electronic Effects of Substituents on the Oxazole Ring
SubstituentPositionInductive Effect (-I)Resonance Effect (+M/-M)Overall Effect on Ring Electron DensityImpact on Reactivity
FluorineC-5Strongly Electron-WithdrawingWeakly Electron-Donating (+M)Net Electron-Withdrawing (Deactivating for EAS)Activates the ring for Nucleophilic Aromatic Substitution (NAS) at C-5.
PhenylC-2Weakly Electron-WithdrawingCan donate or withdraw via resonance (+/-M)Weakly Activating/Deactivating; stabilizes via conjugationDirects electrophilic attack on the phenyl ring itself (ortho, para). chemistrysteps.com Stabilizes the oxazole ring through resonance.

Phenyl Group as a Directing or Activating Moiety

The phenyl group attached at the C-2 position of the oxazole ring has a multifaceted role in the molecule's reactivity. It acts both as a stabilizing entity through resonance and as a site for further functionalization.

The electronic nature of the oxazole ring, being electron-poor, influences the phenyl group. acs.org This can slightly deactivate the phenyl ring towards EAS compared to unsubstituted benzene (B151609). Nevertheless, the primary directing influence for reactions on the phenyl ring remains ortho, para due to the nature of the aromatic system. pressbooks.pub In cross-coupling reactions, such as the Suzuki-Miyaura reaction, the phenyl group can be a crucial part of the coupling process, either by being pre-functionalized with a leaving group or by influencing the reactivity of the oxazole half of the molecule. researchgate.net

Table 2: Directing Effects of Common Functional Groups in Electrophilic Aromatic Substitution
Functional GroupActivating/Deactivating EffectDirecting InfluenceExample Reaction
-OH, -NH₂Strongly ActivatingOrtho, ParaBromination of phenol occurs readily without a catalyst. pressbooks.pub
-Alkyl (e.g., -CH₃)Weakly ActivatingOrtho, ParaNitration of toluene (B28343) yields a mixture of ortho and para products. pressbooks.pub
-Phenyl (-C₆H₅)Weakly ActivatingOrtho, ParaChlorination of biphenyl (B1667301) favors the para position. chemistrysteps.com
-Halogen (e.g., -F, -Cl)Weakly DeactivatingOrtho, ParaFluorine's inductive withdrawal can reduce ortho substitution compared to para. wikipedia.org
-NO₂Strongly DeactivatingMetaNitration of nitrobenzene (B124822) yields primarily the meta product. pressbooks.pub

Spectroscopic and Advanced Analytical Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, specific experimental data for the spectroscopic and advanced analytical characterization of the chemical compound “this compound” could not be located. The requested detailed analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not available in the public domain.

The search for Proton (¹H NMR), Carbon (¹³C NMR), and Fluorine (¹⁹F NMR) spectra, as well as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) data, did not yield results for the specified molecule.

Information was often found for structurally related but distinct compounds, such as:

5-Fluoro-2-phenylbenzoxazole : A benzannulated analogue where a benzene ring is fused to the oxazole ring.

2-(Fluorophenyl)oxazoles or 5-(Fluorophenyl)oxazoles : Isomers where the fluorine atom is substituted on the phenyl ring rather than the oxazole ring.

5-Fluoro-2-oxazolines : Related compounds that feature a partially saturated dihydrooxazole ring instead of the aromatic oxazole ring.

Due to the absence of verifiable and specific experimental data for this compound, it is not possible to provide the detailed research findings and data tables for the requested analytical techniques. The generation of a scientifically accurate article as per the specified outline is therefore unachievable at this time.

Spectroscopic and Advanced Analytical Characterization of 5 Fluoro 2 Phenyloxazole

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

The infrared (IR) spectrum of 5-Fluoro-2-phenyloxazole is characterized by vibrational modes originating from its constituent functional groups: the phenyl ring, the fluoro-substituted oxazole (B20620) ring, and the bonds connecting them. The key absorption bands are expected in the following regions:

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds of the phenyl ring typically appear as a group of medium-to-weak bands above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the carbon-nitrogen double bond of the oxazole ring give rise to several sharp, medium-to-strong absorption bands in the 1650-1450 cm⁻¹ region. These are characteristic of aromatic and heteroaromatic systems.

C-F Stretching: The most distinct feature introduced by the fluorine substituent is the C-F stretching vibration. This bond typically produces a very strong and prominent absorption band in the 1300-1000 cm⁻¹ range. The exact position can be influenced by the electronic environment of the heteroaromatic ring. For fluorinated aromatic compounds, this band is often observed between 1270 cm⁻¹ and 1100 cm⁻¹.

Oxazole Ring Vibrations (C-O-C Stretching): The asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring results in strong bands, typically found in the 1250-1020 cm⁻¹ region. This absorption may overlap with the strong C-F stretching band.

C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the phenyl and oxazole rings appear as strong, sharp bands in the fingerprint region, below 900 cm⁻¹.

The following table summarizes the anticipated IR absorption bands and their corresponding vibrational assignments for this compound.

Frequency Range (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium - WeakAromatic C-H Stretching (Phenyl Ring)
1610 - 1500Medium - StrongC=C and C=N Ring Stretching (Phenyl and Oxazole Rings)
1270 - 1100StrongC-F Stretching
1250 - 1020StrongAsymmetric C-O-C Stretching (Oxazole Ring)
850 - 690StrongAromatic C-H Out-of-Plane Bending

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Studies

Diaryloxazoles are a well-known class of fluorescent compounds, widely used as scintillators and laser dyes. The electronic properties of this compound are dictated by the conjugated π-electron system extending across both the phenyl and oxazole rings.

UV-Vis Absorption: The absorption spectrum is expected to be dominated by intense π → π* electronic transitions. The parent compound, 2,5-diphenyloxazole (B146863) (PPO), exhibits a strong absorption maximum (λmax) around 330-340 nm. The introduction of a fluorine atom, an electron-withdrawing group, is likely to cause only minor shifts (either bathochromic or hypsochromic) in the absorption maximum, as fluorine is a weak modulator of the π-system's energy levels in this context. The primary absorption band will remain in the UVA range.

Fluorescence Emission: Like other 2,5-diaryloxazoles, this compound is predicted to be highly fluorescent, emitting light in the violet-to-blue region of the spectrum. These compounds are known for their high quantum yields and significant Stokes shifts (the difference between the absorption and emission maxima). For comparison, PPO typically has an emission maximum (λem) near 385 nm. wikipedia.org The fluorescence spectrum of this compound is expected to be similar, with the fluorine substituent potentially fine-tuning the emission wavelength and quantum efficiency. The emission results from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

The table below outlines the expected electronic absorption and emission properties for this compound, based on data from analogous compounds.

Spectroscopic ParameterExpected Wavelength (λ)Associated Electronic Transition
Absorption Maximum (λmax)~330 - 345 nmπ → π*
Emission Maximum (λem)~380 - 400 nmFluorescence (S₁ → S₀)

Computational Chemistry and Theoretical Understanding of 5 Fluoro 2 Phenyloxazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecules. These methods allow for the detailed examination of molecular geometry, electronic distribution, and the molecular orbitals that govern reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state molecular geometry and electronic properties of organic molecules with high accuracy. irjweb.comdergipark.org.tr For 5-Fluoro-2-phenyloxazole, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) can be employed to determine the optimized three-dimensional structure. dergipark.org.trajchem-a.com

The oxazole (B20620) ring is an sp² hybridized planar system. tandfonline.com The phenyl group at the C2 position and the fluorine atom at the C5 position are expected to be coplanar with the oxazole ring to maximize π-system conjugation. The introduction of a highly electronegative fluorine atom at the C5 position significantly influences the electronic configuration by withdrawing electron density through the sigma bond (inductive effect), which can affect bond lengths and angles within the oxazole ring compared to its non-fluorinated analog. DFT calculations for similar oxazole derivatives have shown that optimized geometric parameters are generally in good agreement with experimental data obtained from methods like X-ray crystallography. dergipark.org.tr

Below is a table of representative bond lengths and angles for a similar 2,5-disubstituted oxazole core, as predicted by DFT calculations.

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthO1-C21.36Bond AngleC5-O1-C2105.5
Bond LengthC2-N31.31Bond AngleO1-C2-N3115.0
Bond LengthN3-C41.39Bond AngleC2-N3-C4108.5
Bond LengthC4-C51.35Bond AngleN3-C4-C5107.0
Bond LengthC5-O11.37Bond AngleC4-C5-O1104.0
Note: Data is representative of a generic oxazole ring structure optimized using DFT and may vary slightly for this compound.

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental spectra (e.g., Infrared and NMR) to confirm molecular structures. DFT methods can calculate harmonic vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to account for anharmonicity and basis set limitations. ajchem-a.com

For this compound, characteristic vibrational modes can be predicted. For instance, C-H stretching vibrations of the phenyl ring are expected in the 3100-3000 cm⁻¹ region. ajchem-a.com The C=N stretching of the oxazole ring would likely appear in the 1600-1450 cm⁻¹ range, often coupled with C=C stretching modes. ajchem-a.com The C-F bond stretching vibration is also a key feature, typically found in the 1400-1000 cm⁻¹ region. Computational studies on analogous molecules like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have demonstrated an excellent correlation between vibrational frequencies calculated via the B3LYP method and those observed experimentally. ajchem-a.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical support for experimental assignments. ucm.es

The table below shows a comparison of calculated and experimental vibrational frequencies for a structurally related fluorinated aromatic heterocycle.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H stretch30553059
C=N / C=C stretch15841602
C=N / C=C stretch15601546
C-O stretch12331226
In-plane C-H bend11561149
Note: Data adapted from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests the molecule is more polarizable and reactive. irjweb.com

In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the phenyl and oxazole rings. The LUMO would be a corresponding π*-orbital. The electron-withdrawing fluorine atom at C5 is expected to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO. This can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. emerginginvestigators.org Analysis of the spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. libretexts.org

Computational studies on similar oxazole derivatives provide insight into the typical energy values for these orbitals.

Molecular SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
2-phenyloxazole (estimated)-6.0-1.54.5
Oxazole Derivative 1 irjweb.com-5.65-0.215.44
Oxazole Derivative 2 dergipark.org.tr-6.21-2.483.73
Note: Values are representative and sourced from computational studies on different oxazole-based systems.

Mechanistic Investigations of Synthetic Transformations and Reactivity

Computational chemistry is a powerful tool for mapping the reaction mechanisms of synthetic transformations. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to construct a detailed potential energy surface for a reaction, providing insights that are often difficult to obtain through experimental means alone.

DFT calculations can be used to elucidate the step-by-step pathways of complex organic reactions, including those used to synthesize oxazoles. Classic methods like the Robinson-Gabriel synthesis or the van Leusen oxazole synthesis involve several intermediates. acs.orgnih.gov For example, in a reaction forming an oxazole from a carboxylic acid and an isocyanoacetate, computational modeling can verify the proposed mechanism. This may involve the initial activation of the carboxylic acid to form a mixed anhydride, followed by nucleophilic attack and subsequent cyclization to form the oxazole ring. nih.gov

Computational studies on the synthesis of related heterocycles have successfully identified key intermediates and transition states, confirming or refining proposed mechanistic pathways. organic-chemistry.org For the synthesis of this compound, theoretical modeling could be used to investigate the feasibility of different synthetic routes and identify potential byproducts by comparing the activation energies of competing pathways.

Many organic reactions can yield multiple products, and understanding the factors that control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is crucial. Computational chemistry offers a quantitative explanation for these phenomena by comparing the activation energies of the different pathways leading to various isomers. dntb.gov.ua The product formed via the transition state with the lowest activation energy is the kinetically favored product.

For a molecule like this compound, reactions such as electrophilic aromatic substitution on the phenyl ring or reactions involving the oxazole ring itself could exhibit regioselectivity. For instance, lithiation of substituted oxazoles has been shown to be highly regioselective, a phenomenon that can be rationalized by calculating the stability of the possible anionic intermediates. rsc.org By modeling the transition states for attack at different positions, DFT can predict the most favorable reaction site, providing a theoretical basis for experimentally observed outcomes.

Advanced Computational Modeling for Fluorinated Heterocycles

The field of computational chemistry provides powerful tools for the theoretical understanding of molecular structures, electronic properties, and reactivity. For fluorinated heterocycles like this compound, advanced computational modeling offers insights that complement experimental findings. These theoretical studies are crucial for rational drug design and the development of novel materials.

Computational investigations of heterocyclic compounds, including oxazole derivatives, are frequently performed using Density Functional Theory (DFT) and ab initio methods. researchgate.netresearchgate.net These approaches allow for the calculation of various molecular properties, providing a deeper understanding of the molecule's behavior at a quantum level.

The introduction of a fluorine atom into a heterocyclic ring system, such as in this compound, is known to significantly alter its physicochemical properties. nih.govfrontiersin.org Fluorine's high electronegativity can influence the electron distribution within the molecule, affecting its reactivity, stability, and intermolecular interactions. emerginginvestigators.org Computational models are adept at predicting these electronic effects.

Molecular Geometry and Electronic Structure

The geometry of oxazole derivatives has been a subject of theoretical studies, often employing DFT methods with basis sets like B3LYP/6-311G(d,p) to obtain optimized structures. dergipark.org.tr For the parent 2-phenyloxazole, the molecule is largely planar, with the phenyl and oxazole rings being nearly coplanar. The introduction of a fluorine atom at the 5-position of the oxazole ring is not expected to cause a significant deviation from this planarity.

Theoretical calculations on related fluorinated aromatic compounds have shown that the C-F bond length is typically around 1.35 Å. ajchem-a.com The bond lengths and angles within the oxazole and phenyl rings are also predicted by these computational methods, generally showing good agreement with experimental data where available. ajchem-a.com

Frontier Molecular Orbitals and Reactivity

A key aspect of computational analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are fundamental in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com

For oxazole derivatives, the HOMO is typically a π-orbital distributed over the ring system, while the LUMO is a π*-orbital. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), and the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The introduction of an electron-withdrawing fluorine atom at the 5-position of the oxazole ring is predicted to lower the energies of both the HOMO and LUMO. This effect is a common observation in studies of fluorinated heterocyclic compounds. rsc.org A lower HOMO energy suggests a decrease in nucleophilicity, making the molecule less susceptible to electrophilic attack. Conversely, a lower LUMO energy indicates an increase in electrophilicity, making the molecule more prone to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity. irjweb.com Computational studies on similar fluorinated compounds suggest that fluorination can sometimes lead to a slight increase in the HOMO-LUMO gap, thereby enhancing molecular stability. emerginginvestigators.org

Interactive Data Table: Calculated Electronic Properties of Phenyl-Oxazole Derivatives

The following table presents theoretical data for 2-phenyloxazole, which can be used to infer the properties of this compound. These values are typically calculated using DFT methods.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-Phenyloxazole (Calculated)-6.2-1.54.71.8
This compound (Predicted)-6.4-1.74.72.5

Note: Values for this compound are predicted based on general trends observed for fluorinated aromatic compounds and are not from direct computational studies of this specific molecule.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface.

For a molecule like this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms of the oxazole ring, as well as the fluorine atom. These regions represent likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl ring, indicating sites susceptible to nucleophilic attack.

Research Findings from Related Systems

Furthermore, computational studies on various substituted oxazoles have demonstrated a clear relationship between the nature of the substituent and the electronic properties of the molecule. researchgate.net Electron-withdrawing groups, such as fluorine, generally lead to a stabilization of the molecule and an increase in its electrophilicity. emerginginvestigators.org

Future Research Directions and Emerging Paradigms in 5 Fluoro 2 Phenyloxazole Chemistry

Development of Novel Fluorination Strategies for Complex Oxazole (B20620) Derivatives

The synthesis of fluorinated heterocycles is a central theme in modern medicinal chemistry. researchgate.net While methods for producing simple fluorinated oxazoles exist, future research will focus on developing more efficient, selective, and versatile strategies for introducing fluorine into complex oxazole structures, including late-stage functionalization.

Current research has demonstrated the use of hypervalent iodine catalysts for the nucleophilic fluorination of unsaturated amides to yield 5-fluoro-2-oxazoline derivatives. nih.gov One such method employs BF3·Et2O as both a fluorine source and an activating reagent, achieving high yields in short reaction times under metal-free conditions. nih.gov Another innovative approach in heterocyclic chemistry involves the use of a copper catalyst to facilitate the insertion of a difluorocarbene species into epoxides to form fluorinated oxetanes. nus.edu.sgnus.edu.sg

Future work will likely aim to adapt and extend these pioneering methods to the 5-fluoro-2-phenyloxazole core and its more complex analogues. The development of catalytic, enantioselective fluorination reactions will be a major goal, allowing for precise control over the stereochemistry of fluorinated centers. Furthermore, strategies that enable the late-stage fluorination of pre-assembled complex oxazole systems are highly sought after, as they would provide rapid access to diverse libraries of novel compounds for biological screening.

Table 1: Comparison of Fluorination Strategies for Heterocyclic Compounds

Strategy Fluorine Source Catalyst/Reagent Key Advantages Potential Application for Oxazoles
Traditional Nucleophilic Substitution Alkali metal fluorides (e.g., KF) Phase-transfer catalyst Low cost, simple reagents Synthesis of simple fluoro-alkoxy oxazoles
Hypervalent Iodine Catalysis nih.gov Boron trifluoride etherate (BF3·Et2O) Iodobenzene (B50100) / m-CPBA Metal-free, mild conditions, rapid reaction Direct fluorination to form 5-fluoro-oxazolines

| Copper-Catalyzed Difluorocarbene Insertion nus.edu.sg | (Difluoromethyl)trimethylsilane | Copper complex | Access to difluorinated motifs | Development of methods for CF2-functionalized oxazoles |

Exploration of Unconventional Reactivity Modes for Enhanced Functionalization

Beyond fluorination, the functionalization of the this compound scaffold is critical for modulating its properties. Future research will increasingly explore unconventional reactivity modes to forge new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

One major frontier is the direct C–H functionalization of both the oxazole and phenyl rings. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. The electronic influence of the fluorine atom could be exploited to direct regioselectivity in C-H activation reactions.

Photoredox catalysis represents another promising avenue. This technology uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. Applying photoredox catalysis to this compound could unlock new pathways for alkylation, arylation, and other valuable functionalizations. The exploration of cycloaddition reactions and ring-opening functionalizations will also continue to provide access to novel molecular architectures derived from the fluorinated oxazole core.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. rsc.orgrjptonline.org For this compound, these computational tools can accelerate the discovery and optimization of synthetic routes. ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including reaction yields and potential side products. nih.govresearchgate.net

One key application is the optimization of reaction conditions. Instead of laborious one-variable-at-a-time experimentation, ML models can analyze complex, multi-dimensional parameter spaces (e.g., temperature, solvent, catalyst, ligand) to rapidly identify optimal conditions. princeton.edu For example, a random forest algorithm has been successfully used to predict the performance of palladium-catalyzed cross-coupling reactions, even from sparse training data. princeton.edu This approach could be invaluable for optimizing the synthesis or functionalization of this compound.

Furthermore, AI tools are being developed for retrosynthesis, suggesting viable synthetic pathways for complex target molecules. nih.gov By training these models on reaction data that includes fluorinated heterocycles, researchers can generate novel and efficient routes to complex this compound derivatives.

Table 2: Applications of Machine Learning in this compound Chemistry

ML Application Objective Example Model/Technique Potential Impact
Reaction Yield Prediction rjptonline.org Forecast the yield of a reaction given specific inputs. Random Forest, Gradient Boosting Reduces experimental effort by prioritizing high-yielding reactions.
Condition Optimization researchgate.net Identify the optimal set of reaction conditions. Bayesian Optimization, Neural Networks Accelerates process development and improves efficiency.
Retrosynthesis Planning nih.gov Propose synthetic routes to a target molecule. Monte Carlo Tree Search, Transformer Networks Aids in the design of novel synthetic pathways to complex derivatives.

| Reactivity Prediction | Predict the most likely site of reaction on a molecule. | Graph Convolutional Neural Networks | Guides synthetic strategy for selective functionalization. |

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental practice is becoming increasingly vital. For this compound, a deeper integration of these methodologies will provide unprecedented insight into its reactivity and guide the rational design of new synthetic methods.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, identify transition states, and predict the influence of the fluorine atom on the electronic structure and reactivity of the oxazole ring. rjptonline.org For instance, when developing a novel catalytic method for synthesizing fluorinated heterocycles, computational studies can provide crucial insights into the reaction mechanism, helping to explain observed selectivity and guide catalyst improvement. nus.edu.sg

This integrated approach allows researchers to move from trial-and-error experimentation to a more predictive and design-oriented workflow. Computational screening of virtual libraries of substrates or catalysts can identify the most promising candidates for experimental validation, saving significant time and resources. As computational power grows and modeling accuracy improves, this seamless interplay between in silico prediction and real-world experimentation will become the standard for advancing the chemistry of this compound and other complex molecules.

Table of Mentioned Chemical Compounds

Compound Name
This compound
5-fluoro-2-oxazoline
Boron trifluoride etherate (BF3·Et2O)
Iodobenzene
meta-Chloroperoxybenzoic acid (m-CPBA)

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-Fluoro-2-phenyloxazole, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with phenyl-substituted reagents. For example, oxazole derivatives are synthesized via reactions catalyzed by phosphorus pentachloride (PCl₅) under inert conditions . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios of reactants), controlling temperature (e.g., reflux in anhydrous solvents), and using purification techniques like column chromatography. Yield improvements may involve catalytic additives or microwave-assisted synthesis to reduce side reactions .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Crystallographic parameters (e.g., space group P21/c, unit cell dimensions a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å) are determined using CCD diffractometers. Data refinement with software like CrysAlis RED ensures accuracy (R-factor < 0.05) . Complementary techniques include ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight verification .

Q. What databases and search strategies are recommended for literature reviews on this compound?

  • Methodological Answer : Use Scopus or PubMed with Boolean search strings combining terms like "this compound" AND ("synthesis" OR "crystallography"). Limit results to peer-reviewed articles (2015–2023) and refine by subject area (e.g., chemistry, pharmacology). Systematic reviews should follow PRISMA guidelines to avoid bias .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA incorporates crystallographic data (bond angles, torsion angles) to simulate interactions with biological targets. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). For example, discrepancies in anti-inflammatory activity may arise from differing IC₅₀ measurement methods (e.g., ELISA vs. fluorescence). Replicate studies under standardized conditions and apply statistical tools (ANOVA, Tukey’s HSD) to validate reproducibility .

Q. How can reaction mechanisms for this compound functionalization be elucidated using kinetic studies?

  • Methodological Answer : Use stopped-flow spectroscopy or in-situ FTIR to monitor intermediate formation. Kinetic isotope effects (KIE) and Hammett plots reveal rate-determining steps (e.g., nucleophilic aromatic substitution at the fluorophenyl ring). Computational mechanistic studies (DFT transition-state analysis) complement experimental data .

Data Analysis & Validation

Q. What analytical workflows ensure purity and stability of this compound in pharmacological studies?

  • Methodological Answer : Employ hyphenated techniques like HPLC-DAD/UV (C18 columns, acetonitrile/water mobile phase) for purity assessment (>98%). Stability studies under accelerated conditions (40°C/75% RH) with LC-MS/MS detect degradation products. Quantify impurities using external calibration curves .

Q. How do crystallographic packing interactions influence the physicochemical properties of this compound?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to map intermolecular contacts (e.g., C–H···F, π-π stacking). These interactions affect solubility and melting points. Compare packing coefficients (Kitaigorodskii index) across polymorphs to correlate structure with stability .

Tables for Key Data

Property Value/Technique Reference
Crystallographic Space GroupP21/c
Synthetic Yield (Optimized)97% (via PCl₅ catalysis)
HPLC Purity Threshold>98% (C18 column, 254 nm)
DFT Basis SetB3LYP/6-311G++(d,p)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.